molecular formula C16H11ClN4O2S B6550625 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040654-54-3

7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550625
CAS No.: 1040654-54-3
M. Wt: 358.8 g/mol
InChI Key: UHLONEDGXFFYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiadiazoloquinazolinone class, characterized by a fused bicyclic system integrating a thiadiazole ring with a quinazolinone scaffold. The presence of a 4-methoxyphenylamino group at position 2 and a chlorine substituent at position 7 modulates its electronic and steric properties, influencing biological activity and solubility.

Properties

IUPAC Name

7-chloro-2-(4-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-11-5-3-10(4-6-11)18-15-20-21-14(22)12-8-9(17)2-7-13(12)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLONEDGXFFYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the quinazoline and thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be represented as follows:

  • Molecular Formula : C14H11ClN4O2S
  • Molecular Weight : 320.78 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below is a summary of its key activities:

Antimicrobial Activity

Recent studies indicate that derivatives of thiadiazole and quinazoline exhibit significant antibacterial properties. For instance:

  • The compound demonstrated high activity against Klebsiella pneumoniae , Staphylococcus aureus , and Pseudomonas aeruginosa . In vitro tests showed that it inhibited the growth of these pathogens effectively compared to standard antibiotics .
PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

Quinazoline derivatives have been noted for their potential as anticancer agents. The compound's mechanism involves inhibition of specific enzymes linked to cancer cell proliferation:

  • In vitro studies revealed that it effectively inhibited the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells through activation of caspase pathways .
Cancer Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using various assays:

  • It was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Antibacterial Study : A study conducted on synthesized derivatives indicated that modifications in the thiadiazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of a methoxy group significantly increased efficacy against resistant strains .
  • Anticancer Evaluation : Another research focused on the anticancer properties demonstrated that the compound could serve as a lead for developing new chemotherapeutics targeting specific pathways involved in tumor growth and survival .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance, studies have shown that derivatives of thiadiazoloquinazoline can induce apoptosis in cancer cells through various signaling pathways.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects
Compounds in this class have been reported to possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators. This application is particularly relevant in treating chronic inflammatory diseases.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated that derivatives induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial EfficacyShowed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Anti-inflammatory MechanismFound that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity Trends

Key structural analogs differ in substituents on the quinazolinone core or thiadiazole ring, which alter pharmacological profiles. Below is a comparative analysis:

Compound Name Substituents Key Activity Reference
Target Compound 7-Cl, 2-(4-methoxyphenylamino) Antimicrobial, Anti-inflammatory
USP/VA-1 2-(4-Methoxyphenylamino)-[1,3,4]thiadiazolo[2,3-b]thieno[3,2-e]pyrimidin-5-one Anti-HIV-2 (EC₅₀: 1.2 μM), Antibacterial (vs. E. coli)
7-Methyl analog 7-CH₃, 2-(substituted phenylamino) Reduced kinase inhibition (IC₅₀ > 10 μM)
5H-[1,3,4]Thiadiazolo[3,2-a]pyrimidin-5-one 2-F, 6-CH₃ (piperazine modifications) αIIbβ3 receptor antagonism (IC₅₀: 0.8 nM)
3a-(4-Chlorophenyl)-1-thioxo-tetrahydroimidazo[1,5-a]quinazolin-5-one 3a-(4-Cl-phenyl), 1-thioxo N/A (synthetic intermediate)

Key Observations :

  • Substituent Position 7 : Chlorine (Cl) at position 7 enhances antimicrobial activity compared to methyl or hydrogen analogs .
  • Amino Group at Position 2: A 4-methoxyphenylamino group improves solubility and antibacterial efficacy, as seen in USP/VA-1 .
  • Piperazine Modifications : In thiadiazolo[3,2-a]pyrimidin-5-ones, replacing piperazine with morpholine or N-methylpiperazine abolishes αIIbβ3 receptor binding, underscoring the critical role of the secondary amine .

Preparation Methods

Cyclocondensation of Anthranilic Acid with Thiadiazole Precursors

The foundational route involves reacting anthranilic acid derivatives with 1,3,4-thiadiazole-2-amines under acidic conditions. In a representative protocol (Scheme 1), anthranilic acid (1) undergoes cyclization with acetic anhydride to form 2-methylbenzoxazinone (2), which subsequently reacts with 5-(4-methoxyphenylamino)-1,3,4-thiadiazole-2-carboxylic acid (3) in glacial acetic acid. This one-pot process achieves the quinazolinone core while introducing the thiadiazole moiety, yielding the target compound in 68–72% purity after recrystallization.

Critical parameters:

  • Temperature : Prolonged reflux (>6 hours) at 110–120°C prevents intermediate decomposition.

  • Acid catalyst : Glacial acetic acid outperforms HCl or H2SO4 in minimizing side reactions.

  • Substituent compatibility : Electron-donating groups (e.g., 4-methoxy) on the phenylamine enhance nucleophilic attack at C2 of the thiadiazole.

Tandem Alkylation-Cyclization Approach

A two-step method developed by Khalil et al. (2021) involves:

  • Alkylation : 2-Chloro-4-methoxyquinazolin-5-one (4) reacts with 2-hydrazinyl-1,3,4-thiadiazole (5) in dry THF using K2CO3 as base, forming the N-alkylated intermediate (6) in 85% yield.

  • Cyclization : Treatment of 6 with POCl3 at 80°C induces ring closure via elimination of HCl, generating the fused thiadiazoloquinazolinone system (7) in 63% isolated yield.

Key advantages :

  • Enables modular introduction of substituents at both quinazolinone and thiadiazole rings.

  • POCl3 acts as both cyclization agent and chlorinating agent, fixing the C7 chloro substituent.

Advanced Functionalization Techniques

Late-Stage Chlorination

While many routes start with pre-chlorinated anthranilic acid derivatives, post-synthetic chlorination offers flexibility. A 2023 study demonstrated that treating the non-chlorinated analog with N-chlorosuccinimide (NCS) in DMF at 0–5°C introduces the C7 chloro group with >90% regioselectivity. This cold-temperature protocol suppresses dichlorination byproducts commonly observed at room temperature.

Optimization data :

ConditionTemperature (°C)NCS Equiv.Yield (%)Purity (%)
DMF, 0°C, 2h01.27899
DCM, 25°C, 1h251.56585
THF, -10°C, 4h-101.08297

Methoxyphenylamino Group Installation

Introducing the 4-methoxyphenylamino group at C2 requires careful orthogonal protection. A three-step sequence proves most effective:

  • Protection : Temporarily mask the quinazolinone NH with Boc-group using Boc2O/DMAP.

  • Nucleophilic aromatic substitution : React the Boc-protected intermediate with 4-methoxyphenylamine in DMSO at 130°C for 8h.

  • Deprotection : Remove Boc with TFA/DCM (1:1) to yield the final product.

This approach achieves 89% yield compared to 52% in direct amination routes, minimizing aryl amine oxidation side reactions.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation26895One-pot simplicityLimited substituent flexibility
Tandem alkylation-cyclization35498Modular substitutionPOCl3 handling requirements
Late-stage functionalization47199Precise regiocontrolMultiple purification steps

Mechanistic Insights and Side-Reaction Mitigation

Competing Cyclization Pathways

During thiadiazole-quinazolinone fusion, two competing pathways emerge:

  • Desired [2+4] cycloaddition : Forms the fused tricyclic system.

  • Undesired dimerization : Thiadiazole-thiadiazole coupling creates insoluble byproducts (up to 22% yield loss).

Addition of molecular sieves (4Å) suppresses dimerization by sequestering water, pushing equilibrium toward monomeric cycloadducts.

Solvent Effects on Reaction Kinetics

Kinetic studies in acetonitrile vs. DMF reveal:

  • DMF : Accelerates initial alkylation (k1 = 0.42 min⁻¹) but slows cyclization (k2 = 0.08 min⁻¹) due to stabilization of intermediates.

  • Acetonitrile : Balanced kinetics (k1 = 0.31 min⁻¹, k2 = 0.29 min⁻¹) enables 18% faster overall reaction.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the tandem alkylation-cyclization route to continuous flow reactors (Corning AFR module) enhances scalability:

  • Residence time : 12 minutes vs. 8h batch

  • Productivity : 1.2 kg/day per liter reactor volume

  • Impurity profile : Reduces dichlorinated byproducts from 7.2% to 0.8%

Green Chemistry Metrics

Comparison of environmental impact:

MetricBatch ProcessFlow Process
PMI (kg/kg product)8634
E-Factor4819
Energy (kWh/kg)8227

Q & A

Q. What are the most efficient synthetic routes for preparing 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?

  • Methodological Answer : The compound can be synthesized via intermolecular condensation of 2-chloro-N-phenylacetamide or similar precursors with thiadiazole derivatives. A catalytic system using diphenhydramine hydrochloride-CoCl₂·6H₂O deep eutectic solvent has demonstrated high efficiency, achieving yields >80% under mild conditions (60–80°C, 4–6 hours) . Alternative routes involve recyclization of oxadiazolethiones into quinazoline cores, requiring precise stoichiometric control of reagents like POCl₃ or bromo-diethylmalonate .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation relies on spectral techniques:
  • IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm).
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 412.05). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening often focuses on enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays. For example, similar thiadiazoloquinazolinones exhibit IC₅₀ values <10 µM against inflammatory targets . Anti-proliferative activity is tested via MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

  • Methodological Answer : Challenges include byproduct formation during cyclization. Strategies:
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Transition metals (e.g., CuI) or ionic liquids may stabilize reactive intermediates .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, cell line variability) or stereochemical factors. For example:
  • Z/E isomerism in benzylidene derivatives can alter binding affinity by 10-fold .
  • Solubility limitations : Use of DMSO >1% may artifactually reduce activity. Validate via dose-response curves in multiple models .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) predicts interactions with targets (e.g., COX-2 active site). Prioritize substituents at the 4-methoxyphenyl group for hydrogen bonding .
  • QSAR models using Hammett constants (σ) quantify electronic effects of substituents on bioactivity .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer :
  • Acute toxicity screening in zebrafish or rodents (OECD guidelines) identifies LD₅₀ thresholds.
  • Metabolic stability assays (liver microsomes) detect reactive metabolites. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.